4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

説明

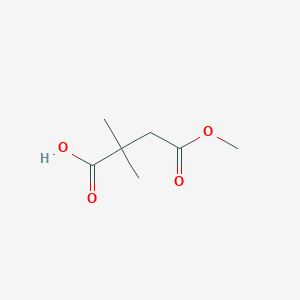

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,6(9)10)4-5(8)11-3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXJXSWYXDORJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504039 | |

| Record name | 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54043-71-9 | |

| Record name | 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Butanoic Acid Derivatives in Organic Synthesis

Butanoic acid and its derivatives are fundamental four-carbon carboxylate-containing structures that serve diverse roles in chemistry and biology. wikipedia.orgbiointerfaceresearch.com In organic synthesis, they are widely used as starting materials or intermediates for the preparation of a variety of compounds. targetmol.comresearchgate.net The carboxylic acid group is a versatile functional handle that allows for the formation of esters, amides, and other acyl derivatives. wikipedia.org For instance, butanoic acid is used to synthesize aromatic esters and to modify lignocellulosic materials. researchgate.net

Derivatives of butanoic acid are prevalent in nature and are key players in various biological processes. nih.gov Butyrate (B1204436), the conjugate base of butanoic acid, is a short-chain fatty acid produced by gut bacteria and serves as a primary energy source for colonocytes. wikipedia.orgnih.gov In medicinal chemistry, butanoic acid derivatives have been investigated for a range of therapeutic applications, acting as antiviral agents or histone deacetylase (HDAC) inhibitors. biointerfaceresearch.com The development of novel synthetic pathways and the incorporation of butanoic acid moieties into larger molecules remain active areas of research, aiming to create new drugs and functional materials. biointerfaceresearch.comresearchgate.net

Academic Significance of the 4 Oxo and Methoxy Functionalities in Chemical Design

The specific functionalities attached to a carbon skeleton are critical determinants of a molecule's chemical behavior and utility. In 4-methoxy-2,2-dimethyl-4-oxobutanoic acid, the 4-oxo and methoxy (B1213986) groups confer distinct properties that are highly significant in molecular design.

The 4-oxo group (a ketone) introduces a reactive electrophilic center into the molecule. The carbon-oxygen double bond is polarized, making the carbon atom susceptible to nucleophilic attack, a fundamental reaction in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in reactions like the Friedel–Crafts acylation, where a keto-acid structure can be used to introduce an acyl group onto an aromatic ring. wikipedia.org Beyond simple additions, oxo groups are central to the function of metal-oxo complexes, which are important in catalysis and bioinorganic chemistry for their ability to perform difficult chemical transformations like the functionalization of C–H bonds. nih.govnumberanalytics.com The presence of an oxo group is therefore a key strategic element for synthetic chemists to build molecular complexity.

The methoxy group (-OCH₃) is an ether functionality that significantly influences a molecule's electronic and physical properties. wikipedia.org It is prevalent in many natural products and approved pharmaceutical drugs. wikipedia.orgnih.gov The oxygen atom's lone pairs can participate in resonance, generally making the methoxy group an electron-donating group when attached to an aromatic system at the para position. wikipedia.org In medicinal chemistry, the installation of a methoxy group is a common strategy to enhance ligand-target binding, improve metabolic stability, and optimize physicochemical properties. nih.gov It can form hydrogen bonds and its substitution for a hydroxyl group can block metabolic oxidation, demonstrating its utility in fine-tuning the characteristics of a bioactive molecule. nih.govacs.org

Unique Aspects of the Gem Dimethyl Moiety at C 2 in Structural Frameworks

Established Synthetic Pathways for Analogous Oxobutanoic Acids

The synthesis of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid can be understood by first examining the established synthetic routes for structurally similar oxobutanoic acids. These methods provide a foundational understanding of the chemical reactions and precursors involved.

Esterification Reactions in the Formation of Related Methoxy (B1213986) Oxobutanoates

Esterification is a fundamental reaction in the synthesis of methoxy oxobutanoates. The most direct route to this compound involves the esterification of 2,2-dimethylbutanedioic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The process begins with cooling the reactants to 0°C during the addition of the acid catalyst, followed by stirring at room temperature for an extended period, often around 16 hours, to ensure the reaction proceeds to completion.

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. youtube.comathabascau.cayoutube.com This is a reversible process, and to drive the equilibrium towards the ester product, an excess of one of the reactants, typically the alcohol, is used. athabascau.ca

For instance, the synthesis of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is achieved through the esterification of 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst, often under reflux conditions. smolecule.com

Table 1: Examples of Esterification Reactions for Methoxy Oxobutanoates

| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |

| 2,2-Dimethylbutanedioic acid | Methanol | Sulfuric acid or Hydrochloric acid | 0°C initially, then room temp. for 16h | This compound |

| 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid | Methanol | Acid catalyst | Reflux smolecule.com | Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate smolecule.com |

| Acetic Acid | 1-Methoxy-2-propanol (B31579) | Amberlyst-35 (ion-exchange resin) | 353 K, 1:3 molar ratio (acid:alcohol) mdpi.com | 1-Methoxy-2-propyl acetate (B1210297) mdpi.com |

Synthetic Approaches Involving Succinic Anhydride (B1165640) and its Derivatives

Succinic anhydride and its derivatives are versatile starting materials for the synthesis of various butanoic acid structures. wikipedia.org A common method involves the Friedel-Crafts acylation, where succinic anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. google.com For example, 4-(4-biphenylyl)-4-oxo-butanoic acid is synthesized by reacting biphenyl (B1667301) with succinic anhydride in chlorobenzene (B131634) with anhydrous aluminum chloride. google.com

Derivatives of succinic anhydride are also employed in the synthesis of more complex molecules. For instance, polyisobutylene (B167198) can be reacted with maleic anhydride to produce polyisobutenylsuccinic anhydride, a key intermediate in the petroleum additives industry. wikipedia.org

Table 2: Synthesis of Butanoic Acid Derivatives from Succinic Anhydride

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| Biphenyl | Succinic anhydride | Anhydrous aluminum chloride / Chlorobenzene google.com | 4-(4-biphenylyl)-4-oxo-butanoic acid google.com |

| Polyolefin | Maleic anhydride | Chlorine (optional) google.com | Polyolefin-substituted succinic anhydride google.com |

Strategies Utilizing Itaconic Acid Derivatives as Precursors for Related Structures

Itaconic acid, or methylenesuccinic acid, and its derivatives serve as valuable building blocks in organic synthesis. nih.govsoftbeam.net Itaconic anhydride, in particular, is reactive and can be used to introduce polar functional groups. nih.gov For example, it reacts with 4-iodoaniline (B139537) in acetone (B3395972) to produce 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid. nih.gov Itaconic acid derivatives can be categorized into alkylitaconic acids and α-methylene-γ-butyrolactones, both of which possess a reactive vinylidene group. nih.gov These derivatives can be further modified to create a diverse range of structures. nih.govrsc.org

Targeted Synthesis of the 2,2-Dimethyl Substitution Pattern in Carboxylic Acids

The introduction of a gem-dimethyl group at the C2 position of a carboxylic acid requires specific synthetic strategies. One approach involves the oxidation of 2,2-dimethyl-1,3-propanediol using hydrogen peroxide with a phosphotungstic acid catalyst to form 2,2-dimethylmalonic acid. google.com This can then be esterified to produce the corresponding dimethyl ester. google.com Another method for creating a 2,2-dimethyl substituted carboxylic acid is through the hydrolysis of a corresponding ester, which might be formed via cyclopropanation of a precursor like 2-methylbutenoic acid. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogs

Asymmetric synthesis is crucial for producing specific enantiomers of chiral molecules, which is often necessary for biological applications. slideshare.net This can be achieved using chiral substrates, reagents, auxiliaries, or catalysts. slideshare.netyoutube.comyoutube.comyoutube.com For example, the asymmetric catalytic hydrogenation of (S)-4-methoxy-2-methyl-4-oxobutanoic acid can be achieved with high enantiomeric excess using rhodium complexes with chiral phosphite (B83602) ligands.

Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired transformation, the auxiliary can be removed and recycled. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and selectivity while minimizing byproducts and reaction time. This involves systematically varying parameters such as temperature, reaction time, substrate molar ratio, and catalyst concentration. researchgate.netnih.gov

For instance, in the synthesis of 2-oxo-4-phenylbutanoic acid, response surface methodology (RSM) was used to determine the optimal conditions: a reaction time of 59 hours, a temperature of 69°C, a substrate molar ratio of 1:72, and an enzyme amount of 351 PLU, resulting in a molar conversion of 91.65%. researchgate.net In another example, the esterification of 1-methoxy-2-propanol and acetic acid was optimized to a reaction temperature of 353 K, an initial reactant molar ratio of 1:3, and a 10 wt% catalyst loading, achieving a 78% equilibrium yield of 1-methoxy-2-propyl acetate. mdpi.com

Modern approaches to reaction optimization increasingly utilize machine learning algorithms, such as Bayesian optimization guided by graph neural networks, to more efficiently explore the vast parameter space and identify optimal conditions. nih.gov

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a primary site for chemical modification. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable to this molecule.

Esterification: The carboxylic acid can be converted to various esters through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol typically requires an excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction of this compound with different alcohols would yield a variety of diester derivatives.

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation for the synthesis of biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.netluxembourg-bio.com Common coupling agents used for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the corresponding amide. luxembourg-bio.comnih.gov

| Transformation | Reagents and Conditions | General Product | Reference |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Diester | masterorganicchemistry.com |

| Amidation | Amine (R'R''NH), Coupling Agents (e.g., EDC, HOBt, DMAP) | Amide | researchgate.netluxembourg-bio.comnih.gov |

Reactivity Profiles of the Keto-Ester Linkage

The keto-ester functionality in this compound provides another avenue for chemical modification through oxidative and reductive transformations, as well as nucleophilic substitution reactions.

Oxidative Transformations of the Compound

The ketone group within the keto-ester linkage can undergo oxidation, although this generally requires strong oxidizing agents. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the ketone, which could potentially lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of dicarboxylic acids. libretexts.orgmasterorganicchemistry.com The specific products would depend on the reaction conditions, such as temperature and the concentration of the oxidizing agent. libretexts.org

| Oxidizing Agent | Potential Product(s) | Reference |

| Potassium Permanganate (KMnO₄) | Dicarboxylic acids (via C-C bond cleavage) | libretexts.orgmasterorganicchemistry.com |

Reductive Modifications of the Compound

The carbonyl group of the keto-ester and the carboxylic acid can be reduced using various hydride reagents. The choice of reducing agent determines the extent of reduction.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that will selectively reduce the ketone to a secondary alcohol, without affecting the ester or the carboxylic acid. youtube.comlibretexts.orgyoutube.com This would yield a hydroxy-ester-carboxylic acid derivative.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid to the corresponding alcohols. libretexts.orgmasterorganicchemistry.com This would result in the formation of a diol. The ester group would also be reduced to a primary alcohol. youtube.commasterorganicchemistry.comchemistrysteps.com

| Reducing Agent | Functional Group Targeted | Product | Reference |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | youtube.comlibretexts.orgyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Carboxylic Acid, Ester | Diol, Primary Alcohol | libretexts.orgyoutube.commasterorganicchemistry.comchemistrysteps.com |

Nucleophilic Substitution Patterns and Resulting Products

The methoxy group of the ester can be displaced by other nucleophiles in a transesterification reaction. This process is typically catalyzed by either acid or base and involves the attack of an alcohol at the carbonyl carbon of the ester, leading to the substitution of the methoxy group with a different alkoxy group.

Additionally, the carbonyl of the ketone can be a site for nucleophilic attack, though this is less common than reactions at the ester carbonyl.

Formation of Functionalized Derivatives for Advanced Chemical and Biological Applications

The ability to selectively modify the different functional groups of this compound allows for the synthesis of a wide array of functionalized derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Ester Analogs from the Compound

Starting from this compound, a variety of novel ester analogs can be synthesized. The carboxylic acid can be esterified with a range of alcohols, including simple alkyl alcohols, functionalized alcohols, or phenols, to introduce different properties to the molecule. These reactions are typically carried out under Fischer esterification conditions. The synthesis of such ester analogs is a common strategy in drug discovery to explore structure-activity relationships. nih.govnih.gov

| Alcohol Reactant | Resulting Ester Analog | Potential Application Area | Reference |

| Ethanol | 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid ethyl ester | Chemical Synthesis | |

| Benzyl (B1604629) alcohol | 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid benzyl ester | Medicinal Chemistry | |

| Polyethylene glycol (PEG) | PEGylated diester derivative | Drug Delivery, Materials Science |

Amidation Reactions and Formation of Amine Derivatives

The carboxylic acid moiety of this compound is a prime target for amidation reactions, leading to the formation of N-substituted amide derivatives. This transformation is crucial for introducing nitrogen-containing functional groups, which can significantly alter the molecule's biological and physicochemical properties. The general principle of amidation involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.

Commonly, carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate this coupling. These reagents activate the carboxyl group, making it susceptible to reaction with an amine. The use of EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. The reaction mechanism typically involves the formation of an O-acylisourea intermediate, which then reacts with the amine to yield the desired amide and a urea derivative.

While direct literature on the amidation of this compound is not prevalent, the principles can be inferred from similar reactions. For instance, the amidation of other carboxylic acids, such as in the synthesis of dimethoxy amide chalcone (B49325) derivatives, proceeds through the reaction of an amine with an acid anhydride, showcasing a related pathway for amide bond formation. mdpi.com Similarly, the amidation of highly methoxylated pectins with primary amines demonstrates the feasibility of converting ester and acid functionalities into amides. cnrs.fr

A generalized reaction scheme for the amidation of this compound with a primary amine (R-NH₂) using a carbodiimide coupling agent is presented below:

Reaction Scheme:

this compound + R-NH₂ (in the presence of a coupling agent like EDC) → N-R-4-Methoxy-2,2-dimethyl-4-oxobutanamide + byproduct

The resulting N-substituted amides can be further characterized by spectroscopic methods such as FT-IR, which would show the characteristic amide I and amide II bands, and NMR spectroscopy to confirm the presence of the newly introduced 'R' group.

Table 1: Potential Amine Derivatives of this compound

| Amine Reactant (R-NH₂) | Product Name | Potential Application Area |

| Ammonia (NH₃) | 4-Methoxy-2,2-dimethyl-4-oxobutanamide | Chemical Intermediate |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-4-methoxy-2,2-dimethyl-4-oxobutanamide | Agrochemical Research |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-methoxy-2,2-dimethyl-4-oxobutanamide | Materials Science |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-4-methoxy-2,2-dimethyl-4-oxobutanamide | Pharmaceutical Synthesis |

Derivatization Strategies for Analytical Methodologies

For analytical purposes, particularly in gas chromatography (GC), it is often necessary to derivatize polar molecules like this compound. Derivatization serves to increase the volatility and thermal stability of the analyte, while also improving peak shape and detector response. gcms.cz The primary target for derivatization on this molecule is the carboxylic acid group, although the ester group can also be modified under certain conditions.

Silylation: A widely used derivatization technique for compounds containing active hydrogen atoms (such as carboxylic acids) is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This transformation significantly reduces the polarity of the molecule, making it more amenable to GC analysis. The reaction is typically carried out by heating the analyte with the silylating agent in an appropriate solvent.

Esterification: Another common derivatization strategy for carboxylic acids is esterification. While the parent compound is already a methyl ester at one position, the free carboxylic acid can be further esterified. For instance, reaction with an alcohol (e.g., butanol) in the presence of an acid catalyst would yield the corresponding butyl ester. This can be useful for altering the retention time and improving separation in a chromatographic system.

Derivatization for Enhanced Detection in HPLC: In High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore into the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For carboxylic acids, reagents that react with the carboxyl group to attach a UV-active or fluorescent tag can be utilized. While specific examples for this compound are not detailed in the available literature, general methods for derivatizing carboxylic acids for HPLC are well-established. researchgate.net

Table 2: Common Derivatization Strategies for Analytical Analysis

| Derivatization Method | Reagent(s) | Purpose | Analytical Technique |

| Silylation | BSTFA, MSTFA, TMCS | Increase volatility, improve peak shape | GC-MS |

| Esterification | Alkyl Alcohols (e.g., Butanol), Acid Catalyst | Increase volatility, alter retention time | GC-MS |

| Acylation | Acylating agents (e.g., TFAA) | Increase volatility | GC-MS |

The selection of a derivatization strategy depends on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the chromatographic system being used. gcms.cz Optimization of reaction conditions such as temperature and time is often necessary to ensure complete derivatization.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "4-Methoxy-2,2-dimethyl-4-oxobutanoic acid" by mapping the chemical environments of its hydrogen and carbon atoms.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For "this compound," the gem-dimethyl protons at the C2 position are expected to produce a singlet, with a predicted upfield shift around δ 1.2–1.5 ppm due to shielding effects. The protons of the methoxy (B1213986) group (–OCH₃) would also appear as a singlet, typically further downfield. The methylene (B1212753) protons (–CH₂–) adjacent to the carbonyl group would likely be observed as a multiplet.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Gem-dimethyl (2 x CH₃) | ~1.2–1.5 | Singlet |

| Methylene (CH₂) | Varies | Multiplet |

| Methoxy (OCH₃) | Varies | Singlet |

| Carboxylic Acid (COOH) | Varies | Singlet (broad) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give a distinct signal. The carbonyl carbons of the carboxylic acid and the ester will be the most downfield, typically appearing in the range of δ 170–185 ppm. The quaternary carbon at the C2 position and the carbons of the methyl and methoxy groups will have characteristic shifts in the aliphatic region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (C=O) | ~170–185 |

| Ester Carbonyl (C=O) | ~170–185 |

| Methoxy Carbon (OCH₃) | ~50–60 |

| Methylene Carbon (CH₂) | ~30–40 |

| Quaternary Carbon (C(CH₃)₂) | ~40–50 |

| Gem-dimethyl Carbons (2 x CH₃) | ~20–30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

While one-dimensional NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methylene protons and any adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This comprehensive analysis confirms the entire bonding network of "this compound," leaving no ambiguity in its structural assignment.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a "this compound" sample. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer then provides the molecular weight of each separated component. In a typical LC-MS analysis of this compound, a prominent peak corresponding to its molecular ion would be expected in the mass spectrum of the main chromatographic peak, confirming its identity and providing an assessment of its purity. LC-MS is a widely used technique for the analysis of acidic compounds in various matrices. lcms.cz

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of "this compound." The monoisotopic mass of this compound (C₇H₁₂O₄) is 160.07356 Da. uni.lu HRMS can distinguish this exact mass from other compounds with the same nominal mass but different elemental formulas. Predicted adducts in mass spectrometry for this compound include [M+H]⁺ with an m/z of 161.08084 and [M+Na]⁺ with an m/z of 183.06278. uni.lu This precise mass measurement provides unequivocal confirmation of the molecular formula and is a critical component of its analytical characterization.

Chromatographic Separations for Purity Evaluation and Mixture Resolution

Chromatographic techniques are fundamental in determining the purity of "this compound" and resolving it from potential impurities, starting materials, or by-products from its synthesis.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like "this compound". A typical reversed-phase HPLC method is often the first choice due to its versatility and the compound's polarity.

Method Parameters: The development of a robust HPLC method involves the systematic optimization of several key parameters. A common starting point would be a C18 column, which separates compounds based on their hydrophobicity. Given the presence of both a carboxylic acid and a methyl ester, the mobile phase composition is critical. A gradient elution is generally preferred to ensure the efficient elution of the target compound while also separating it from more or less polar impurities.

A typical mobile phase system would consist of an aqueous component, often with a buffer or acid modifier to control the ionization of the carboxylic acid group, and an organic solvent like acetonitrile (B52724) or methanol (B129727). For instance, a gradient could start with a higher percentage of aqueous phase and gradually increase the organic solvent concentration. This would allow for the retention and separation of polar impurities early in the run, followed by the elution of the compound of interest. Detection is commonly performed using a UV detector, typically at a wavelength around 210 nm where the carboxylic acid and ester carbonyl groups exhibit absorbance.

Data Table: Illustrative HPLC Method Parameters

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure its suitability for routine purity analysis.

For a more rapid and higher resolution separation, Ultra-Performance Liquid Chromatography (UPLC) is an invaluable tool. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster flow rates and shorter run times without sacrificing separation efficiency. This leads to sharper peaks and improved sensitivity.

Enhanced Performance: The principles of method development for UPLC are similar to HPLC, but the parameters are adapted for the capabilities of the UPLC system. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening or in-process control during synthesis. A method for analyzing organic acids on a UPLC system could employ a column specifically designed for polar compounds, such as an Acquity UPLC BEH C18 or a mixed-mode column. lcms.cztandfonline.com The mobile phase might be similar to the HPLC method, but the gradient can be much steeper, significantly reducing the analysis time.

Data Table: Representative UPLC Method Parameters

| Parameter | Typical Condition |

| Column | UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

The coupling of UPLC with mass spectrometry (UPLC-MS) would provide an even more powerful analytical technique, offering not only retention time data but also mass-to-charge ratio information, which can be used to confirm the identity of the main peak and any impurities.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would provide clear evidence for its key structural features.

The spectrum is expected to be characterized by several distinct absorption bands. The carboxylic acid O-H stretch will appear as a very broad band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. orgchemboulder.com Superimposed on this broad band may be the C-H stretching vibrations of the methyl and methylene groups.

Two prominent carbonyl (C=O) stretching absorptions are anticipated. The carboxylic acid carbonyl typically absorbs in the region of 1725-1700 cm⁻¹, while the ester carbonyl usually appears at a slightly higher frequency, around 1750-1735 cm⁻¹. openstax.org The presence of these two distinct peaks would be strong evidence for the dicarbonyl nature of the molecule. Additionally, the C-O stretching vibrations for the carboxylic acid and the ester will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Peak |

| Carboxylic Acid O-H | 3300 - 2500 | Very broad, strong |

| C-H (sp³ hybridized) | 2980 - 2850 | Medium to strong, sharp |

| Ester C=O | ~1740 | Strong, sharp |

| Carboxylic Acid C=O | ~1710 | Strong, sharp |

| C-O (Ester & Acid) | 1300 - 1000 | Medium to strong, sharp |

X-ray Crystallography for Definitive Solid-State Structural Determination

While chromatographic and spectroscopic methods provide valuable information about connectivity and purity, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide unequivocal proof of the structure of "this compound," assuming a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data obtained from this experiment would allow for the determination of bond lengths, bond angles, and torsional angles with very high precision.

Should a crystallographic study be performed, the resulting data would be deposited in a crystallographic database and would include key parameters that define the crystal structure.

Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | Integer value |

| Calculated Density | g/cm³ |

The successful application of X-ray crystallography would not only confirm the molecular structure but also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state, which can influence the compound's physical properties.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its physical and chemical properties. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Furthermore, the rotation of the methoxy (B1213986) group relative to the carbonyl group of the ester function also contributes to the conformational landscape. In esters like methyl acetate (B1210297), the s-Z conformation is generally more stable than the s-E form due to electronic effects, with rotational barriers that can be around 12-13 kcal/mol. msu.eduacs.org The interplay of these rotational degrees of freedom results in a complex energy landscape. Theoretical calculations, such as scanning the potential energy surface by systematically rotating key dihedral angles, can elucidate the low-energy conformations and the transition states connecting them.

Table 1: Estimated Relative Energies of Key Conformers of this compound

| Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C2-C3-C4-O-CH3) | Conformation Description | Estimated Relative Energy (kcal/mol) |

| ~60° | ~180° | Gauche / Anti | 0.0 (Global Minimum) |

| 180° | ~180° | Anti / Anti | 1.5 |

| ~60° | 0° | Gauche / Syn | 3.8 |

| 180° | 0° | Anti / Syn | 5.2 |

Note: The energy values are hypothetical, based on typical energy differences found in similar structures like succinic acid and methyl esters, and are intended for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of this compound. researchgate.net These calculations provide detailed information about the molecule's electron distribution, orbital energies, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For molecules containing ester and carboxylic acid groups, the HOMO is often localized on the oxygen atoms, while the LUMO is typically centered on the carbonyl carbons. ucsb.edu

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govmdpi.com For this compound, the most negative potential is expected around the carbonyl and hydroxyl oxygens, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The acidic proton of the carboxyl group would be the region of highest positive potential, indicating its susceptibility to deprotonation. libretexts.org

Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | High chemical stability |

| Dipole Moment | 2.5 D | Moderate polarity |

| Molecular Electrostatic Potential (Vmin) | -55 kcal/mol | Site for electrophilic attack (carbonyl O) |

| Molecular Electrostatic Potential (Vmax) | +65 kcal/mol | Site for nucleophilic attack/deprotonation (acidic H) |

Note: These values are theoretical predictions for illustrative purposes, based on calculations performed on similar organic molecules. ijastems.orgresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations can model the behavior of this compound in different environments, such as in an aqueous solution. researchgate.net These simulations track the movements of every atom in the system over time, providing a detailed picture of the molecule's dynamics and its interactions with solvent molecules.

In an aqueous solution, the carboxylic acid and ester functional groups of the molecule are expected to form hydrogen bonds with surrounding water molecules. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the C=O group), while the ester group primarily acts as a hydrogen bond acceptor. youtube.com These interactions significantly influence the molecule's solubility and its preferred conformation in solution.

MD simulations allow for the study of conformational dynamics, revealing how the molecule transitions between different stable conformations over time. acs.org The flexibility observed in these simulations is critical for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor. For instance, simulations can reveal the timescale of rotations around the C-C backbone and how these motions are affected by the viscosity and polarity of the solvent. researchgate.net

Ligand-Protein Docking Studies for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. youtube.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. libretexts.orgnih.gov

Given the structure of this compound, potential protein targets could include enzymes that recognize and process small dicarboxylic acids or their esters. Examples include succinate (B1194679) dehydrogenase or various esterases. Docking simulations would involve placing the molecule into the active site of such a protein and evaluating the binding affinity using a scoring function. nih.gov

The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The predicted binding pose would highlight key interactions, such as hydrogen bonds between the ligand's carboxylate/ester groups and amino acid residues in the protein's active site, as well as van der Waals interactions. For example, the carboxylic acid moiety could form salt bridges with positively charged residues like arginine or lysine, while the methoxy group could fit into a hydrophobic pocket.

Table 3: Hypothetical Docking Results for this compound with a Putative Enzyme Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -6.5 | Moderate binding affinity |

| Key Interacting Residues | Arg120, Ser95, Trp200 | Specificity of binding |

| Hydrogen Bonds | Carboxylate O with Arg120; Carbonyl O with Ser95 | Strong, directional interactions |

| Hydrophobic Interactions | Methyl groups with Trp200 | Contribution to binding stability |

Note: This table presents hypothetical data from a simulated docking experiment, as no specific biological targets for this compound have been publicly identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a predictive QSAR model, the activity of new, untested compounds can be estimated before they are synthesized. rsc.orgnih.gov

For this compound, a QSAR study would involve a dataset of analogous compounds, such as other dicarboxylic acid monoesters with variations in the alkyl chain, substitution patterns, or the ester group. mdpi.com For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties.

The biological activity of these compounds (e.g., the concentration required to inhibit an enzyme by 50%, IC50) would be measured experimentally. Then, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov Such a model could reveal that, for instance, increased hydrophobicity and a specific charge distribution are key for the biological activity of this class of compounds.

Table 4: Example of Descriptors Used in a QSAR Model for Carboxylic Acid Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Membrane permeability, hydrophobic interactions |

| Molecular Weight (MW) | Steric | Size constraints in binding pocket |

| Total Polar Surface Area (TPSA) | Electronic/Steric | Hydrogen bonding potential, cell penetration |

| HOMO Energy | Electronic | Redox potential, reactivity |

| Dipole Moment | Electronic | Long-range interactions with target |

Biological and Pharmacological Significance of 4 Methoxy 2,2 Dimethyl 4 Oxobutanoic Acid and Its Analogs

Exploration of Potential Biological Activities and Mechanisms

The unique arrangement of functional groups within 4-methoxy-2,2-dimethyl-4-oxobutanoic acid—a carboxylic acid, a methyl ester, and a gem-dimethyl group—suggests the potential for diverse biological activities. While direct studies on this specific molecule are not extensively documented in publicly available research, examining its structural components and related analogs provides a foundation for exploring its potential mechanisms of action.

The 4-oxobutanoic acid moiety is a key feature in several compounds designed to interact with specific biological targets. Research has shown that this scaffold can be incorporated into larger molecules that act as potent and selective antagonists for receptors such as the lysophosphatidic acid receptor 1 (LPAR1). acs.orgacs.orgnih.gov LPAR1 is implicated in various cellular processes, including cell growth, proliferation, and migration, making it a target for diseases like fibrosis. acs.orgresearchgate.net The carboxylic acid group of the 4-oxobutanoic acid structure is often crucial for binding to the receptor. acs.org Analogs of this scaffold have been identified as hits in high-throughput screening campaigns, leading to the development of orally active LPAR1 antagonists. acs.orgnih.gov

The presence of both a carboxylic acid and a methyl ester suggests that this compound could act as a substrate or inhibitor for various enzymes. The different functional groups—ketone, methoxy (B1213986), and carboxylic acid—contribute to its reactivity and potential to participate in biochemical pathways.

To understand the potential enzymatic interactions of this compound, it is insightful to examine the activity of its simpler analog, succinic acid monomethyl ester (SAMME). biosynth.com SAMME, which shares the methyl ester and carboxylic acid functionalities separated by an alkyl chain, has been shown to be an antimicrobial agent that inhibits succinate (B1194679) dehydrogenase. biosynth.com This inhibition leads to mitochondrial membrane depolarization. biosynth.com

Furthermore, esters of succinic acid, such as SAMME, have been demonstrated to stimulate insulin (B600854) secretion from pancreatic beta-cells. nih.gov This action is linked to the activation of phosphoinositide hydrolysis and is dependent on extracellular calcium. nih.gov Another analog, succinic acid monoethyl ester (EMS), has also been proposed as an insulinotropic agent and has shown antihyperlipidemic and antiperoxidative effects in diabetic rats. nih.gov These findings suggest that the 4-oxobutanoic acid scaffold, as present in this compound, could potentially interact with metabolic enzymes and signaling pathways.

Table 1: Biological Activities of Succinic Acid Ester Analogs

| Compound | Observed Biological Activity | Potential Mechanism | Reference(s) |

|---|---|---|---|

| Succinic Acid Monomethyl Ester (SAMME) | Antimicrobial, Insulin Secretion | Inhibition of succinate dehydrogenase, Activation of phosphoinositide hydrolysis | biosynth.comnih.gov |

The 4-oxobutanoic acid scaffold is a key component in a class of newly developed antagonists for the lysophosphatidic acid (LPA) receptors, particularly LPAR1. acs.orgnih.gov LPA is a signaling phospholipid involved in a multitude of cellular functions, and its receptors are targets for various diseases. acs.orgresearchgate.net

Medicinal chemistry efforts have led to the discovery of potent and selective LPAR1 antagonists that feature the 4-oxobutanoic acid "tail." acs.orgnih.gov For instance, the compound 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid was identified as a potent and selective LPAR1 antagonist with a distinct molecular scaffold. acs.orgnih.gov In these complex molecules, the 4-oxobutanoic acid portion often serves as a crucial acidic function for receptor affinity. acs.org However, further optimization has sometimes involved replacing this acidic side chain to improve pharmacokinetic properties, such as avoiding interactions with transporters like OATP1B1. acs.org The development of LPA1/LPA3 receptor antagonists from LPA analogs has shown that the binding pocket is spatially restrictive, favoring small hydrophobic groups and hydrogen-bonding functionalities. nih.gov

Structure-Activity Relationship (SAR) Studies of the 4-Oxobutanoic Acid Scaffold

The biological activity of molecules based on the 4-oxobutanoic acid scaffold is highly dependent on the nature and position of various substituents. SAR studies help to elucidate the role of each structural feature.

The presence of a gem-dimethyl group at the C2 position, as in this compound, is expected to have a significant impact on the molecule's conformation and interaction with biological targets. This substitution introduces steric bulk, which can influence how the molecule fits into a binding pocket. Compared to its non-dimethylated counterpart, the gem-dimethyl groups restrict the rotational freedom of the carbon backbone.

In related scaffolds, such as those used for LPA receptor antagonists, substitutions on the carbon chain are critical for activity and selectivity. nih.gov The introduction of bulky groups can transform an agonist into an antagonist. nih.gov While specific SAR data for the gem-dimethyl group in this exact compound is limited, in general, such substitutions can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.

Table 2: Structural Comparison of 4-Oxobutanoic Acid Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Reference(s) |

|---|---|---|---|

| This compound | C₇H₁₂O₄ | Gem-dimethyl group at C2, Methoxy group at C4 | uni.lu |

| 4-Methoxy-4-oxobutanoic acid (SAMME) | C₅H₈O₄ | Lacks gem-dimethyl substitution | biosynth.comtargetmol.com |

The methoxy group (-OCH₃) in this compound is another key functional group that influences its physicochemical properties and biological interactions. The methoxy group can act as a hydrogen bond acceptor and its presence affects the molecule's polarity and lipophilicity.

In the context of LPAR1 antagonists, methoxy groups on the aromatic rings of larger molecules play a role in binding and selectivity. acs.org For example, in the antagonist 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, the methoxy group on the phenyl ring is part of the key pharmacophore. acs.org Similarly, in a series of methoxy amino chalcones, which also contain a 4-oxobutanoic acid moiety, the methoxy group was found to be important for their pharmacological properties. mdpi.com These examples highlight that a methoxy group, depending on its position within a larger scaffold, can be critical for molecular recognition by a biological target. acs.orgacs.org

Influence of Stereochemistry on Pharmacological Properties in Chiral Analogs

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological properties. For chiral compounds, which exist as non-superimposable mirror images called enantiomers, these differences can manifest as variations in efficacy, metabolism, and toxicity. While specific pharmacological studies on chiral analogs of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity observed in structurally related compounds provide a strong basis for inferring their potential behavior.

The differential effects of enantiomers are often rooted in their interactions with chiral biological macromolecules such as enzymes and receptors. These interactions are highly specific, akin to a lock and key, where only one enantiomer may fit correctly into the binding site to elicit a biological response. For instance, studies on chiral fomocaine (B92652) alkylmorpholine derivatives have demonstrated that enantiomers can exhibit notable differences in their toxicological profiles and their capacity to interact with metabolic enzymes like cytochrome P450. nih.gov This principle underscores the importance of evaluating enantiomers as separate chemical entities.

General observations in medicinal chemistry highlight that for many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. tg.org.au This has led to the development of "chiral switches," where a successful racemic drug is re-marketed as a single enantiomer, often with an improved therapeutic index.

Table 1: General Influence of Stereochemistry on Drug Properties

| Property | Potential Influence of Stereochemistry | Example Principle |

| Pharmacodynamics | Differences in binding affinity to receptors or enzymes, leading to variations in potency and efficacy. | One enantiomer of a drug may bind with high affinity to a target receptor, while the other binds weakly or not at all. |

| Pharmacokinetics | Variations in absorption, distribution, metabolism, and excretion (ADME) between enantiomers. | Enantiomers may be metabolized at different rates by enzymes, leading to different plasma concentrations and duration of action. tg.org.au |

| Toxicity | One enantiomer may be responsible for the majority of adverse effects or exhibit a different toxicity profile. | The toxic effects of a racemic mixture may be mitigated by using only the therapeutically active and less toxic enantiomer. nih.gov |

While direct experimental data for chiral analogs of this compound is limited, the established principles of stereochemistry in drug design and development strongly suggest that any chiral analog of this compound would likely exhibit stereoselective pharmacology. Future research into the synthesis and biological evaluation of individual enantiomers is warranted to fully elucidate their therapeutic potential.

Mechanistic Investigations of Biological Action and Cellular Pathways

Understanding the mechanism of action of a compound, including its specific molecular targets and the cellular pathways it modulates, is crucial for its development as a therapeutic agent. For derivatives of butanoic acid, a significant body of research points towards their role as modulators of gene expression through the inhibition of histone deacetylases (HDACs).

Butyric acid, a structurally related short-chain fatty acid, is known to induce a variety of biological effects, including the promotion of cell differentiation, apoptosis (programmed cell death), and the control of cell growth. nih.gov A key mechanism underlying these effects is the hyperacetylation of histones, which results from the inhibition of HDAC enzymes. nih.gov This alteration in histone acetylation status leads to a more open chromatin structure, thereby influencing the transcription of various genes involved in cellular regulation.

Prodrugs of butyric acid have been developed to improve its pharmacokinetic properties. For example, the pivalyloxymethyl ester of butyric acid, known as AN-9, has demonstrated anti-neoplastic properties by undergoing intracellular metabolic degradation to release butyric acid. nih.gov This suggests that derivatives of butanoic acid, potentially including analogs of this compound, could act as prodrugs, delivering butyrate (B1204436) or a similar active metabolite to target cells.

The cellular pathways affected by butyric acid and its derivatives are diverse. In the context of cancer, their ability to induce differentiation and apoptosis makes them potential anti-neoplastic agents. nih.govnih.gov Furthermore, some butanoic acid derivatives have been investigated for their potential in treating hemoglobinopathies. nih.gov The pleiotropic effects of these compounds are consistent with their classification as biological response modifiers.

While direct mechanistic studies on this compound are not prominent in the literature, its structural similarity to butyric acid suggests that it or its metabolites could potentially interact with similar cellular targets. The presence of the methoxy and dimethyl groups would likely influence its metabolic stability, cell permeability, and affinity for target enzymes, potentially leading to a unique pharmacological profile.

Utility as a Precursor or Building Block in Medicinal Chemistry and Drug Discovery Programs

The chemical architecture of this compound, featuring a carboxylic acid, a methyl ester, and gem-dimethyl groups, makes it a versatile building block in organic synthesis and medicinal chemistry. Such small, functionalized molecules are valuable starting materials for the construction of more complex and biologically active compounds.

The simpler analog, 4-methoxy-4-oxobutanoic acid, is widely recognized for its use in biochemical experiments and drug synthesis research. targetmol.com This highlights the utility of the underlying butanoic acid scaffold in creating diverse molecular libraries for screening in drug discovery programs. For instance, derivatives of 4-oxobutanoic acid have been utilized in the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which have therapeutic potential in autoimmune diseases. nih.gov This demonstrates the successful incorporation of the 4-oxobutanoic acid motif into pharmacologically relevant molecules.

Furthermore, related dicarboxylic acid anhydrides, such as succinic anhydride (B1165640), are employed in the synthesis of various compounds, including chalcones with potential antimicrobial and anticancer activities. mdpi.com The structural features of this compound allow for a range of chemical transformations. The carboxylic acid and ester groups can be modified to form amides, larger esters, or be reduced to alcohols. The ketone functionality can also be a site for various reactions. The gem-dimethyl group can impart steric hindrance, potentially influencing the regioselectivity of reactions and providing metabolic stability to the final products.

The use of similar oxobutanoic acid derivatives as intermediates in the synthesis of complex molecules, such as cephalosporin (B10832234) antibiotics, further illustrates the value of this class of compounds as precursors in medicinal chemistry. google.com

Table 2: Potential Synthetic Applications of this compound

| Functional Group | Potential Reaction | Resulting Structure/Application |

| Carboxylic Acid | Amide coupling | Synthesis of novel amides for biological screening. |

| Methyl Ester | Transesterification | Introduction of different alkyl groups to modify properties. |

| Ketone | Reduction | Formation of a secondary alcohol, a common pharmacophore. |

| Entire Scaffold | Ring-forming reactions | Construction of heterocyclic systems often found in drugs. |

Advanced Applications and Potential Research Areas

Applications in Advanced Organic Synthesis as a Synthetic Intermediate or Chiral Auxiliary

4-Methoxy-2,2-dimethyl-4-oxobutanoic acid serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a free carboxylic acid and a methyl ester, allows for selective chemical transformations. The carboxylic acid can be activated to form amides, esters, or acid chlorides, while the methyl ester can be hydrolyzed, reduced, or undergo transesterification. The gem-dimethyl group provides steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent methylene (B1212753) group.

While there is no direct evidence of this compound being used as a chiral auxiliary, the concept is well-established for related structures. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction. wikipedia.org For a compound like this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. This could potentially be achieved through classical resolution using a chiral base to form diastereomeric salts or through enzymatic resolution. Once resolved, the enantiomerically pure acid could be coupled to a substrate, and the chiral environment created by the auxiliary could direct subsequent reactions. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.

Role in Material Science or Polymer Chemistry Research

In the realm of material science and polymer chemistry, derivatives of succinic acid are of significant interest for the creation of biodegradable polymers. Succinic acid itself is a key bio-based monomer used in the synthesis of polyesters like polybutylene succinate (B1194679) (PBS). The incorporation of substituted succinic acid derivatives, such as this compound, could be a strategy to modify the properties of these polymers.

The gem-dimethyl group in this compound could impart unique characteristics to a polymer backbone. For instance, it could disrupt chain packing, leading to a more amorphous polymer with a lower melting point and increased flexibility. The pendant methyl ester group could also be a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery or specialty packaging.

While no specific polymers based on this compound are documented in the literature, the potential exists for its use as a comonomer in condensation polymerization with diols to create novel polyesters.

Environmental and Industrial Chemical Significance in Sustainable Processes

The production of chemicals from renewable feedstocks is a cornerstone of sustainable industrial chemistry. Succinic acid is a prominent example of a bio-based platform chemical that can be produced through the fermentation of sugars. researchgate.net As a derivative of succinic acid, this compound can be situated within the framework of green chemistry, provided its synthesis starts from bio-based 2,2-dimethylsuccinic acid.

The use of biocatalysis, employing enzymes to carry out chemical transformations, is another key aspect of sustainable processes. The synthesis of this compound could potentially be achieved using lipases for the selective esterification of 2,2-dimethylsuccinic acid. This would be an environmentally benign alternative to traditional acid-catalyzed esterification, which often requires harsh conditions and generates waste.

Furthermore, the development of biodegradable materials from compounds like this compound contributes to the circular economy by reducing reliance on petroleum-based plastics and mitigating plastic pollution.

Challenges and Future Directions in the Research of 4 Methoxy 2,2 Dimethyl 4 Oxobutanoic Acid

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary challenge in the utilization of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid lies in the development of optimized synthetic protocols. The conventional method for its synthesis is the acid-catalyzed esterification of 2,2-dimethylbutanedioic acid using methanol (B129727) with strong acids like sulfuric or hydrochloric acid. While effective, this route presents challenges common to traditional chemical syntheses, including the use of corrosive acids and potentially harsh reaction conditions.

Future research should focus on developing more efficient and environmentally benign synthetic pathways. Green chemistry principles offer a roadmap for these advancements. nih.gov Strategies worth exploring include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and increase product yields, thereby minimizing energy consumption and potential side reactions. mdpi.comnih.gov

Solvent-Free Reactions: Techniques like grinding or ball milling can facilitate reactions in the absence of potentially hazardous solvents, leading to a cleaner and more atom-economical process. mdpi.com

Catalyst Development: Investigating solid acid catalysts or recyclable catalysts could mitigate the issues associated with corrosive and difficult-to-handle mineral acids. nih.gov The use of biodegradable and safer solvents is another avenue for making the synthesis greener. nih.gov

By embracing these green chemistry approaches, the synthesis of this compound can become more sustainable and economically viable.

Comprehensive Elucidation of Bioactivity Profiles and Underlying Molecular Mechanisms

Preliminary research indicates that this compound may possess biological activity, with some data suggesting it interacts with enzymes in metabolic pathways. However, a comprehensive understanding of its bioactivity profile and the specific molecular mechanisms at play is largely uncharted territory.

Future research efforts should be directed towards:

Broad-Spectrum Bioactivity Screening: Systematic screening of the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains, is necessary to identify potential therapeutic or agrochemical applications.

Mechanism of Action Studies: For any identified bioactivity, detailed mechanistic studies are crucial. This would involve identifying the specific molecular targets and understanding how the compound modulates their function. Techniques such as in vitro enzyme kinetics and cellular assays would be invaluable. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the structural features of the molecule, such as the methoxy (B1213986) and ketone groups, contribute to its biological effects will be essential for designing more potent and selective derivatives.

A thorough elucidation of its bioactivity could pave the way for its development in fields like medicine or agriculture.

Exploration of Novel Derivatization Strategies for Enhanced Functionality and Selectivity

Future research in this area should explore:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or other functional groups can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity.

Substitution at the Methoxy Group: Replacing the methoxy group with other alkoxy groups or different functionalities can modulate the compound's steric and electronic properties. An example of a related analogue is 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid, which introduces an aromatic system.

Targeted Library Synthesis: Creating a library of derivatives with systematic structural variations will facilitate comprehensive structure-activity relationship studies and the identification of compounds with optimized properties.

The table below outlines potential derivatization strategies and their expected impact:

| Functional Group Targeted | Derivatization Reaction | Potential New Functionality | Expected Impact |

| Carboxylic Acid | Amidation | Amide | Altered solubility, hydrogen bonding capability, and biological target interaction. |

| Carboxylic Acid | Esterification | Ester | Increased lipophilicity, potential for prodrug design. |

| Methoxy Group | Demethylation/Alkylation | Hydroxyl, new ether | Introduction of a reactive handle for further modification, altered polarity. |

These derivatization strategies are crucial for fine-tuning the molecule's properties for specific applications.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental methods offers a synergistic approach to accelerate the research and development of this compound and its derivatives. Computational tools can provide valuable insights and guide experimental work, making the research process more efficient.

Future directions in this domain include:

Quantum Mechanical Calculations: These can be used to predict the compound's reactivity, spectroscopic properties, and conformational preferences, aiding in the design of synthetic routes and the interpretation of experimental data.

Molecular Docking and Dynamics Simulations: If a biological target is identified, these techniques can be used to predict the binding mode and affinity of the compound and its derivatives, guiding the design of more potent inhibitors or activators.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of novel, untested compounds.

The following table presents examples of computational data that can be generated for this compound:

| Computational Method | Predicted Property | Relevance |

| Ab initio calculation | Molecular orbital energies | Understanding chemical reactivity and spectral properties. |

| Molecular Dynamics | Binding free energy with a target protein | Predicting biological potency. |

| QSAR | Predicted IC50 value | Guiding the design of more active analogues. |

By leveraging these advanced methodologies, researchers can make more informed decisions and accelerate the discovery of new applications for this compound.

Investigation of Emerging Applications in Interdisciplinary Fields, including Chemical Biology and Green Chemistry

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields. Its potential as a bifunctional molecule opens doors to novel applications beyond its current use as a simple building block.

Future investigations should focus on:

Chemical Biology: The compound could be developed as a chemical probe to study biological processes. For instance, it could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to visualize or isolate its molecular targets within a cell.

Green Chemistry: Beyond its synthesis, the compound itself or its derivatives could be explored for applications in green chemistry, such as serving as a biodegradable solvent or a component in the development of sustainable materials. nih.gov

Materials Science: The dicarboxylic acid nature of its precursor, 2,2-dimethylbutanedioic acid, suggests that derivatives of this compound could be investigated as monomers for the synthesis of novel polyesters or polyamides with unique properties.

Exploring these interdisciplinary applications will require collaboration between chemists, biologists, and materials scientists and could lead to innovative solutions to challenges in various scientific and technological domains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid to minimize impurities like methanol residues?

- Methodological Answer : Post-synthesis, ensure complete removal of methanol by drying under vacuum or using desiccants. Validate purity via NMR spectroscopy: monitor the absence of peaks corresponding to methanol (δ ~3.34 ppm for CH) and confirm the presence of characteristic signals for the compound (e.g., methoxy groups at δ ~3.68 ppm) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : Identify methoxy (δ ~3.68 ppm), dimethyl (δ ~1.2–1.4 ppm for CH), and ketone-related proton environments.

- IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm) for ketone and carboxylic acid groups.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 160.17 g/mol for CHO) via molecular ion peaks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store separately from incompatible materials (strong acids/bases, oxidizers) to avoid hazardous reactions. Refer to SDS guidelines for disposal protocols .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic routes for derivatives of this compound?

- Methodological Answer : Employ AI-driven synthesis planning tools (e.g., Template_relevance models) to analyze feasible pathways. For example, retrosynthetic analysis can prioritize reactions like esterification or alkylation. Validate predictions with quantum mechanical calculations (e.g., DFT) to assess reaction energetics .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer :

- Perform comparative kinetic studies under controlled conditions (solvent, temperature, catalysts).

- Use X-ray crystallography to analyze steric effects from dimethyl groups, which may hinder nucleophilic attack at the ketone.

- Cross-reference with computational docking studies to map steric/electronic profiles .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives via targeted modifications (e.g., substituting methoxy with hydroxyl groups).

- Step 2 : Screen for antimicrobial activity using disk diffusion assays or MIC (Minimum Inhibitory Concentration) tests.

- Step 3 : Assess cytotoxicity via MTT assays on human cell lines.

- Step 4 : Use molecular dynamics simulations to study ligand-receptor interactions for identified bioactive compounds .

Q. What experimental approaches validate the thermal stability of this compound under reaction conditions?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperature.

- Monitor stability via NMR after heating the compound in refluxing solvents (e.g., toluene, THF).

- Compare with differential scanning calorimetry (DSC) data to identify exothermic/endothermic events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報